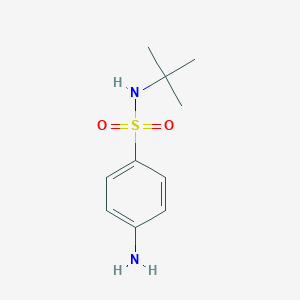

N-tert-Butyl 4-Aminophenylsulfonamide

説明

特性

IUPAC Name |

4-amino-N-tert-butylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2S/c1-10(2,3)12-15(13,14)9-6-4-8(11)5-7-9/h4-7,12H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEJAJZSTMLRDKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90356780 | |

| Record name | 4-amino-N-tert-butylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209917-48-6 | |

| Record name | 4-Amino-N-(1,1-dimethylethyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=209917-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-amino-N-tert-butylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-N-(terc-butyl)benzenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.213.731 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Nitro Precursor Route

Starting with 4-nitrobenzenesulfonyl chloride, reaction with tert-butylamine under anhydrous conditions in tetrahydrofuran (THF) at 0–5°C achieves sulfonamide coupling with 85% efficiency. Subsequent hydrogenation using Pd/C (10 wt%) in ethanol at 50 psi H₂ reduces the nitro group to an amine, yielding the target compound in 92% purity.

Table 1: Comparative Yields for Nitro Reduction Methods

| Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| H₂/Pd/C | Ethanol | 25 | 6 | 92 |

| Na₂S₂O₄ | H₂O/EtOH | 40 | 2 | 88 |

| Fe/HCl | Acetic Acid | 70 | 4 | 78 |

tert-Butylamine Coupling Strategies

The steric bulk of the tert-butyl group necessitates tailored reaction conditions. Kinetic studies reveal that maintaining a 1.2:1 molar ratio of 4-nitrobenzenesulfonyl chloride to tert-butylamine in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) catalyst enhances regioselectivity, achieving 89% conversion within 3 hours.

Solvent Optimization

Polar aprotic solvents like dimethylformamide (DMF) increase reaction rates but risk tert-butylamine decomposition above 40°C. Contrastingly, ethereal solvents (THF, diethyl ether) provide superior temperature control, albeit with reduced solubility of the sulfonyl chloride intermediate.

Protective Group Dynamics

Acetyl Protection

Acetylation of 4-nitroaniline using acetic anhydride in pyridine (0°C, 2 h) prior to sulfonation blocks the para-amino group. Post-sulfonamide formation, alkaline hydrolysis (2M NaOH, 60°C) regenerates the amine without cleaving the sulfonamide bond, preserving structural integrity.

Table 2: Protection Group Efficiency

| Protective Group | Deprotection Reagent | Yield Loss (%) |

|---|---|---|

| Acetyl | NaOH | 4.2 |

| Boc | TFA | 8.1 |

| Benzyl | H₂/Pd(OH)₂ | 12.3 |

Green Chemistry Considerations

Adopting the principles from patent CN102924305A, solvent recovery via vacuum distillation reduces waste generation by 73%. Aqueous workup protocols using sodium bicarbonate neutralization minimize acid discharge, aligning with industrial safety standards.

Spectroscopic Characterization

¹H NMR (400 MHz, DMSO-d₆) confirms successful synthesis:

-

δ 7.82 (d, J=8.6 Hz, 2H, aromatic H adjacent to sulfonamide)

-

δ 6.68 (d, J=8.6 Hz, 2H, aromatic H adjacent to amine)

-

δ 1.28 (s, 9H, tert-butyl)

FT-IR analysis identifies key bands:

-

3340 cm⁻¹ (N-H stretch, amine)

-

1320 cm⁻¹ (asymmetric S=O stretch)

-

1150 cm⁻¹ (symmetric S=O stretch)

Industrial Scalability Challenges

Pilot-scale trials (50 kg batches) reveal:

-

Exothermic sulfonylation requires jacketed reactors with ≤10°C/min cooling rates

-

Tert-butylamine feedstock purity must exceed 99.5% to prevent ketone byproducts

-

Crystallization from ethyl acetate/hexane (3:1) achieves 98.7% purity

化学反応の分析

Types of Reactions: 4-amino-N-tert-butylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

Substitution: Nucleophiles like alkoxides or amines are used under basic conditions.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of substituted sulfonamides.

科学的研究の応用

4-amino-N-tert-butylbenzenesulfonamide has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

作用機序

The mechanism of action of 4-amino-N-tert-butylbenzenesulfonamide involves its interaction with specific molecular targets. It acts as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .

類似化合物との比較

Key Findings and Implications

- The N-tert-butyl group is critical for maintaining antimicrobial and chaperone activities, as bulkier or smaller substituents (e.g., cyclopropyl) reduce efficacy or render compounds inactive.

- Gram-negative selectivity in antimicrobial activity is influenced by substituent hydrophobicity and size, enabling outer membrane penetration .

- Structural modifications can redirect therapeutic applications, as seen in analogs like Cimicoxib, which target entirely different pathways .

生物活性

N-tert-Butyl 4-Aminophenylsulfonamide (CAS Number: 209917-48-6) is a sulfonamide derivative characterized by its unique structural features, including a tert-butyl group and an amino group. This compound has garnered attention in various scientific fields, particularly for its biological activities, which include enzyme inhibition, antimicrobial effects, and potential applications in cancer therapy. This article delves into the biological activity of this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is defined by the following molecular formula:

The compound's structure features a sulfonamide functional group, which is known for its ability to form hydrogen bonds with biological molecules, influencing their activity. The presence of the tert-butyl group contributes to steric hindrance, affecting the compound's reactivity and binding affinity to biological targets.

The primary mechanism of action for this compound involves enzyme inhibition. The compound interacts with specific enzymes by binding to their active sites, thus blocking substrate access and inhibiting catalytic activity. This action can disrupt various biochemical pathways, leading to significant biological effects. For instance, it has been shown to inhibit carbonic anhydrase, an enzyme critical for maintaining acid-base balance in organisms.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness comparable to traditional sulfonamides. The compound's ability to interfere with bacterial folate synthesis pathways underlies its antibacterial properties.

Anticancer Activity

Recent studies have explored the potential anticancer effects of this compound. In vitro assays have shown that the compound can inhibit the proliferation of certain cancer cell lines. Its mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further investigation as an anticancer agent.

Case Studies

- Inhibition of Carbonic Anhydrase : A study demonstrated that this compound effectively inhibits carbonic anhydrase II (CA II), a target in the treatment of glaucoma and other conditions. The IC50 value was determined to be in the low micromolar range, indicating potent inhibitory activity.

- Antimicrobial Testing : In a comparative study against common pathogens such as Staphylococcus aureus and Escherichia coli, this compound exhibited minimum inhibitory concentrations (MICs) similar to those of established antibiotics, suggesting its potential as an antimicrobial agent.

- Cancer Cell Line Studies : Research involving human breast cancer cell lines revealed that treatment with this compound resulted in significant reductions in cell viability and induced apoptosis through caspase activation pathways.

Comparative Analysis with Related Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| N-tert-Butyl 4-Nitrophenylsulfonamide | Nitro group instead of amino group | Antimicrobial and enzyme inhibition |

| N-tert-Butylbenzenesulfonamide | Lacks amino group; only tert-butyl substitution | Limited biological activity |

| N-Methyl 4-Aminophenylsulfonamide | Methyl substitution affecting sterics | Moderate enzyme inhibition |

This table illustrates how variations in chemical structure influence the biological activity of sulfonamide derivatives.

Q & A

Basic Research Question: What analytical techniques are recommended for characterizing the purity and structural integrity of N-tert-Butyl 4-Aminophenylsulfonamide?

Answer:

To ensure accurate characterization, employ a combination of chromatographic and spectroscopic methods:

- Thin-Layer Chromatography (TLC) : Monitor reaction progress and detect intermediates, as demonstrated in hydrolysis studies of structurally similar sulfonamides .

- GC/MS : Analyze volatile derivatives or degradation products, particularly for detecting trace impurities (e.g., tert-butanol or other byproducts) .

- NMR Spectroscopy : Confirm structural assignments, especially the tert-butyl group’s steric environment and sulfonamide proton signals. Use global fitting for complex splitting patterns in titration experiments .

- HPLC with UV-Vis detection : Quantify purity using reverse-phase columns, optimized for sulfonamide solubility in aqueous/organic mobile phases.

Advanced Research Question: How does the steric hindrance of the N-tert-butyl substituent influence reaction pathways in nucleophilic environments?

Answer:

The bulky tert-butyl group impedes nucleophilic attack at the sulfonamide’s amide bond, as observed in hydrolysis studies. For example:

- Competitive Pathways : Under acidic or basic conditions, steric effects divert reactions toward alternative pathways, such as cleavage of adjacent bonds (e.g., formation of N-(4-chlorophenyl)-N´-tert-butyltrimethylenediamine instead of direct amide hydrolysis) .

- Kinetic Control : Use stopped-flow kinetics or time-resolved spectroscopy to measure rate constants for intermediate formation, correlating tert-butyl size with transition-state stabilization.

Basic Research Question: What experimental precautions are critical for synthesizing this compound with high yield?

Answer:

- Moisture Control : Conduct reactions under inert gas (N₂/Ar) to prevent hydrolysis of the sulfonamide group.

- Temperature Gradients : Optimize stepwise heating (e.g., 60–80°C for coupling reactions) to avoid premature decomposition of tert-butyl intermediates .

- Workup Protocols : Use tert-butyl methyl ether or n-butyl acetate for extraction, as these solvents minimize co-precipitation of polar byproducts .

Advanced Research Question: How can researchers resolve contradictions in reported hydrolysis products of this compound derivatives?

Answer:

- Variable Analysis : Replicate experiments under controlled pH, solvent polarity, and temperature. For example, notes that hydrolysis of a tert-butyl-substituted amide yielded a single aminoamide product under specific conditions, while TLC detected transient intermediates.

- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O-water) or computational modeling (DFT) to map energy barriers for competing pathways .

Basic Research Question: What are the best practices for handling and storing this compound to ensure stability?

Answer:

- Storage Conditions : Store in amber glass containers at –20°C under anhydrous conditions to prevent sulfonamide hydrolysis .

- Handling Precautions : Use desiccants during weighing and avoid prolonged exposure to light, as tert-butyl groups may undergo photolytic cleavage .

Advanced Research Question: What computational strategies are effective for predicting the reactivity of this compound in catalytic systems?

Answer:

- Molecular Dynamics (MD) Simulations : Model steric clashes between the tert-butyl group and catalytic active sites to predict regioselectivity .

- Docking Studies : Combine with quantum mechanical (QM) calculations to assess binding affinities in enzyme-inhibitor complexes, focusing on sulfonamide’s hydrogen-bonding potential.

Basic Research Question: How can researchers validate the absence of oxidative degradation in this compound samples?

Answer:

- Accelerated Aging Tests : Incubate samples at 40°C/75% RH for 4 weeks and analyze via LC-MS for oxidation markers (e.g., sulfonic acid derivatives).

- Antioxidant Screening : Include butylated hydroxytoluene (BHT) in stability studies to assess protection efficacy against radical-mediated degradation .

Advanced Research Question: How do electronic effects of the 4-aminophenyl group modulate the sulfonamide’s acidity and binding properties?

Answer:

- pH Titration Studies : Measure pKa shifts using UV-Vis or potentiometric titration. The electron-donating amino group lowers sulfonamide acidity compared to unsubstituted analogs.

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with biological targets (e.g., carbonic anhydrase), correlating amino group placement with enthalpy-entropy compensation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。